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Compound of Interest

Compound Name: JH-1I-127

Cat. No.: B15583964

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) and
pharmacodynamic (PD) properties of JH-II-127, a potent and selective LRRK2 inhibitor, with
other notable alternatives. The information is supported by experimental data to aid in the
evaluation and selection of appropriate research tools for studying LRRK2-related pathways,
particularly in the context of Parkinson's disease.

Executive Summary

JH-II-127 is an orally active and brain-permeable inhibitor of Leucine-Rich Repeat Kinase 2
(LRRK2), a key target in Parkinson's disease research.[1] It demonstrates high potency against
both wild-type LRRK2 and the common G2019S mutant.[1][2][3][4][5][6][7][8] This guide
compares the in vitro and in vivo characteristics of JH-11-127 with other well-characterized
LRRK2 inhibitors: GNE-7915, HG-10-102-01, and GSK2578215A.

Data Presentation
In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory potency of JH-1I-127 and its comparators
against various forms of the LRRK2 enzyme.
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LRRK2 (WT)

Compound
ICs0 (NM)

LRRK2
(G2019S) ICso
(nM)

LRRK2
(A2016T) ICso
(nM)

Kinase
Selectivity

JH-I1-127 6[1]

2[1]

48[1]

Highly selective
over a panel of
138 kinases[4][6]

GNE-7915 -

9 (ICs0), 1 (K)[3]

Broad kinase

selectivity[9]

HG-10-102-01 20.3[8][10]

3.2[8][10]

153[10]

Also inhibits
MNK2 and MLK1
at higher

concentrations|[8]

GSK2578215A 10.9[5]

8.9[5]

Exceptionally
high selectivity
across 460

kinases[11]

In Vivo Pharmacokinetics in Mice

This table outlines the key pharmacokinetic parameters of the LRRK2 inhibitors in wild-type

male C57BL/6 mice.
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Route Oral
AUC . .
Compo of Cmax Bioavail
. Dose Tmax (h) (h-ngim  T% (h) .
und Adminis (ng/mL) L) ability
tration (%)
JH-1I-127 IV 2 mg/kg - - - - Good[1]
PO 10 mg/kg - - - -
74.85
AG-10- 1 mg/k (AUClast  0.13[8] 67[8]
m - - as :
102-01 9ra
)
PO 10 mg/kg - -
GSK257
- - - - - 1.14[12] -
8215A

In Vivo Pharmacodynamics in Mice

The table below details the in vivo efficacy of the inhibitors in reducing LRRK2 phosphorylation
at Ser935, a key biomarker of LRRK2 kinase activity.
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Effect on
Route of )
Compound o ] Dose Tissue pSer935
Administration
LRRK2
) Partial
JH-II-127 IP 10 mg/kg Brain o
inhibition[1]
Partial inhibition,
IP 30 mg/kg Brain near complete in
other tissues[1]
Near complete
Brain & other )
IP 100 mg/kg ] dephosphorylatio
tissues
n[1]
Capable of
Brain, Spleen, inhibiting
PO 30 mg/kg ] ]
Kidney phosphorylation[
2113117118l
Concentration-
GNE-7915 IP or PO 50 mg/kg Brain dependent
knockdown[3]
Partial
HG-10-102-01 IP 10, 30 mg/kg Brain o
inhibition[8][13]
] Near complete
Brain & other )
IP 50, 100 mg/kg ] dephosphorylatio
tissues
n[8][13]
) Substantial
GSK2578215A IP 100 mg/kg Spleen, Kidney o
inhibition[5][11]
) No inhibition[5]
IP 100 mg/kg Brain

[11]

Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay
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This protocol outlines a general procedure for assessing the in vitro potency of inhibitors
against LRRK2.

o Reaction Setup: In a 384-well plate, add 1 pL of the test inhibitor (e.g., JH-II-127) at various
dilutions or DMSO as a control.

e Enzyme Addition: Add 2 pL of recombinant LRRK2 enzyme diluted in kinase buffer.

e Substrate and ATP Addition: Add 2 pL of a mixture containing a suitable substrate (e.g.,
LRRKtide or Myelin Basic Protein) and ATP to initiate the kinase reaction.[1][2]

 Incubation: Incubate the plate at room temperature for 120 minutes.[1]

o ADP Detection: Add 5 pL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.[1]

e Luminescence Measurement: Add 10 L of Kinase Detection Reagent, incubate for 30
minutes at room temperature, and measure the luminescence to determine the amount of
ADP produced, which is proportional to kinase activity.[12]

In Vivo LRRK2 pSer935 Pharmacodynamic Assay

This protocol describes the methodology to evaluate the in vivo efficacy of LRRK2 inhibitors.

Animal Dosing: Administer the test compound (e.g., JH-11-127) to mice via the desired route
(e.g., oral gavage or intraperitoneal injection) at various doses.[2]

o Tissue Collection: At a specified time point post-administration, euthanize the mice and
collect tissues of interest (e.g., brain, spleen, kidney).[2]

e Cell Lysis: Homogenize the collected tissues in ice-cold lysis buffer containing protease and
phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration in the lysates using a suitable
method, such as a BCA assay.[1]

e Western Blotting:
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o Separate equal amounts of protein from each sample by SDS-PAGE.[2]
o Transfer the separated proteins to a PVDF membrane.

o Block the membrane and then incubate with primary antibodies specific for pSer935-
LRRK2 and total LRRK2.[2]

o Wash the membrane and incubate with HRP-conjugated secondary antibodies.

o Visualize the protein bands using an ECL substrate and an imaging system.[1]

o Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize
the phosphorylated LRRK2 signal to the total LRRK2 signal to determine the extent of
inhibition.[1]

Visualizations
LRRK2 Signaling Pathway
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Caption: LRRK2 signaling pathway and point of intervention for JH-11-127.
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Experimental Workflow for In Vivo Pharmacodynamic

Assay
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Caption: Workflow for assessing in vivo LRRK2 target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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